2-Butene is a four-carbon alkene, existing as two geometric isomers: cis-2-butene and trans-2-butene. [] It is a colorless gas at room temperature and pressure, obtained as a byproduct of ethylene production and oil refining. [, ] 2-Butene plays a significant role in various scientific research fields, including atmospheric chemistry, organic synthesis, and catalysis, serving as a model compound for studying reaction mechanisms and developing new catalytic processes. [, , , , , , , ]
2-Butene, an organic compound with the chemical formula , is a colorless gas at room temperature and isomeric with 1-butene. It exists in two geometric forms: cis-2-butene and trans-2-butene, which differ in the spatial arrangement of their substituents around the double bond. 2-Butene is primarily utilized in the production of various chemicals and serves as an important intermediate in organic synthesis.
2-Butene can be derived from several sources, including petroleum refining processes such as fluid catalytic cracking, where it is produced as a by-product. It can also be synthesized through various chemical reactions involving simpler hydrocarbons.
2-Butene is classified as an alkene, specifically a butylene, due to its double bond between the second and third carbon atoms in the chain. It is further categorized into two isomers based on the orientation of the substituents around the double bond:
The synthesis of 2-butene can be accomplished through several methods, including:
The selective hydrogenation process involves:
The molecular structure of 2-butene consists of four carbon atoms connected by single bonds, with a double bond between the second and third carbons. Its structural formula can be represented as:
2-butene participates in various chemical reactions, including:
The metathesis reaction mechanism involves:
The mechanism for reactions involving 2-butene typically includes:
For example, during hydrogenation:
Relevant data includes its flammability limits (approximately 1.8% to 10% by volume in air).
2-butene has several significant applications in various industries:
Due to its versatile nature, 2-butene remains a valuable compound in both industrial and laboratory settings, contributing significantly to organic chemistry and material science advancements.
Fluid catalytic cracking (FCC) serves as the primary industrial method for 2-butene production, processing over 5 million barrels of heavy gas oil daily worldwide. The process utilizes zeolite-based catalysts at 535°C to generate C₄ olefins via carbocation intermediates. Unlike thermal cracking’s free-radical mechanism, catalytic cracking proceeds through carbenium ions (e.g., CH₃⁺ or C₂H₅⁺), which promote branching and isomerization critical for 2-butene formation. The ionic mechanism favors skeletal isomerization of linear alkanes into iso-alkanes and dehydrogenation into olefins, yielding 15–20 wt% C₄ cut in typical FCC operations, of which 2-butenes constitute 40–60% [2] [7].
Table 1: Catalytic vs. Thermal Cracking for C₄ Olefin Production
Parameter | Thermal Cracking | Catalytic Cracking |
---|---|---|
Reaction Mechanism | Free radical | Carbocation ionic |
Primary C₄ Products | Linear 1-butene | Branched iso-butylene |
2-Butene Selectivity | 15–25% of C₄ yield | 40–60% of C₄ yield |
Octane Enhancement | Limited (low branching) | High (iso-paraffins/olefins) |
Operating Temperature | 750–900°C | 480–540°C |
Yield optimization hinges on three factors:
Table 2: FCC Operating Parameters Influencing 2-Butene Yield
Parameter | Optimal Range | Effect on 2-Butene |
---|---|---|
Catalyst-to-Oil Ratio | 5:1–7:1 | ↑ Yield via enhanced cracking |
Reactor Temperature | 510–540°C | ↑ Isomerization above 500°C |
Feed Boiling Point | 340–550°C (HVGO) | Higher yields vs. residues |
Regenerator Temperature | 700–750°C | Maintains catalyst activity |
Innovations like Targeted Catalytic Cracking to Olefins (TCO) employ diameter-transformed fluidized-bed reactors to boost light olefin yields by 25% through optimized hydrodynamics and staged reactant injection [10].
Ethylene dimerization provides a feedstock-specific route to high-purity 2-butene, bypassing complex C₄ mixtures from FCC. The reaction follows a Cossee-Arlman mechanism where ethylene coordinates to a metal center (Ni, Ti, or Pd), undergoing insertion to form metallocycle intermediates before β-hydride elimination yields butenes. Key systems include:
Table 3: Catalyst Systems for Ethylene Dimerization to 2-Butene
Catalyst System | Temperature | Pressure | 2-Butene Selectivity | cis/trans Ratio |
---|---|---|---|---|
Ni(0)/PPh₃/CF₃CH₂OH [1] | 40°C | 4.93 MPa | 97% of C₄s | 40:60 (cis:trans) |
Homogeneous Titanium Complexes [3] | 50–80°C | 5–7 MPa | 80–85% | 30:70 |
Pd-Schiff Base [9] | 50°C | 2 MPa | >95% | 45:55 |
Kinetic control dominates low-temperature operations (<60°C), where the cis-isomer predominates due to steric constraints in the metallocyclic transition state. At higher temperatures (>80°C), thermodynamic control favors the more stable trans-isomer, reaching equilibrium ratios near 60:40 (trans:cis) [1] [3]. The trifluoroethanol (TFE) solvent in nickel-catalyzed systems enhances selectivity to 90% C₄s by stabilizing the active Ni(0) species and suppressing oligomerization. Recent advances in Schiff base-modified Pd catalysts achieve near-quantitative 2-butene selectivity at mild conditions (50°C, 2 MPa) via nitrogen-directed site isolation that prevents over-insertion [9].
2-Butene isolation from FCC-derived C₄ streams remains challenging due to closely boiling components:
Conventional distillation requires 100+ trays and reflux ratios >15:1 for 99% purity, consuming 40% of the C₄ processing energy. In a typical 20,000 bbl/day debutanizer, a 10% excess reflux increases steam costs by $2.5 million annually and CO₂ emissions by 15,000 tonnes [6] [8].
Table 4: Separation Techniques for 2-Butene Isolation
Method | Principle | Purity Limit | Energy vs. Distillation |
---|---|---|---|
Cryogenic Distillation | Boiling point differences | >99.5% | Baseline (100%) |
Extractive Distillation | Solvent-enhanced volatility | 99.0% | 30–40% lower |
Adsorption (Zeolites) | Molecular sieve selectivity | 95–98% | 50–60% lower |
Membrane Separation | Diffusion selectivity | 90–95% | 70% lower |
Advanced control strategies optimize distillation:
2-Butene specifications for alkylation or polymerization require <500 ppm 1-butene and <1% butanes. Impurities originate from two sources:
Table 5: Key Impurities in 2-Butene Streams and Mitigation Strategies
Impurity | Source Reaction | Impact on Downstream | Removal Strategy |
---|---|---|---|
1-Butene | Incomplete isomerization (FCC) | Poisons Ziegler-Natta polymerization catalysts | Selective adsorption on Ag⁺-exchanged zeolites |
n-Butane | Hydrogen transfer (FCC) | Diluent in alkylation | Cryogenic distillation |
Butadiene | Dehydrogenation (FCC) | Causes resin fouling | Selective hydrogenation (Pd/Al₂O₃) |
Isobutylene | Skeletal isomerization | Forms ethers in acid media | Reactive extraction with methanol |
Nickel dimerization systems reduce 1-butene to <100 ppm via in situ isomerization, while FCC streams require post-treatment. Modern refineries employ selective hydrogenation (Pd/Al₂O₃) at 50–80°C to convert butadiene to butenes without saturating 2-butenes, followed by molecular sieve adsorption for 1-butene removal [2] [10]. Impurity monitoring via GC-MS or online IR ensures compliance with polymer-grade (<10 ppm dienes) or chemical-grade (<0.5% butanes) specifications.
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